molecular formula C15H18O2 B12464649 4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol

4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol

Cat. No.: B12464649
M. Wt: 230.30 g/mol
InChI Key: XRDJYSVGPBJZSG-UHFFFAOYSA-N
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Description

4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol is a complex organic compound with the molecular formula C₁₅H₁₈O₂ This compound is characterized by its unique tetracyclic structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7400(3),?0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol include other tetracyclic organic molecules with similar functional groups and structural features. Examples include:

Uniqueness

The uniqueness of 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol lies in its specific combination of functional groups and its tetracyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDJYSVGPBJZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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